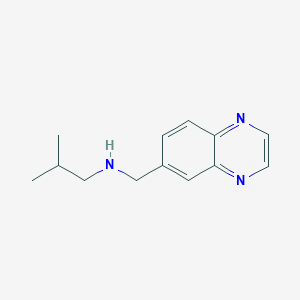
2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine, also known as MQPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MQPA is a small molecule inhibitor that has been shown to be effective against a range of enzymes, including thrombin, trypsin, and factor Xa.
Applications De Recherche Scientifique
2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the development of new drugs for the treatment of thrombosis and other blood clotting disorders. 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine has been shown to be effective against a range of enzymes involved in the blood clotting process, including thrombin, trypsin, and factor Xa.
Mécanisme D'action
2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine works by binding to the active site of enzymes and inhibiting their activity. Specifically, 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine binds to the serine residue in the active site of enzymes, which is critical for their catalytic activity. This binding prevents the enzymes from interacting with their substrates and carrying out their normal functions.
Biochemical and Physiological Effects:
2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine has been shown to have a range of biochemical and physiological effects. In addition to its anti-coagulant properties, 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine has also been shown to have anti-inflammatory effects. Specifically, 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine in lab experiments is its specificity. Because 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine targets specific enzymes, it can be used to study the role of these enzymes in various biological processes. However, one limitation of using 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine is its potential toxicity. Because 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine is a small molecule inhibitor, it can potentially interact with other enzymes and proteins in the body, leading to unintended effects.
Orientations Futures
There are several future directions for research on 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine. One area of interest is the development of new drugs based on the structure of 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine. By modifying the structure of 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine, researchers may be able to develop more potent and specific inhibitors of enzymes involved in blood clotting and inflammation. Another area of interest is the use of 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine in the treatment of cancer. Recent studies have shown that 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine may have anti-cancer properties, making it a promising candidate for further research in this area. Additionally, researchers may also explore the use of 2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine in other areas of research, such as neuroscience and infectious diseases.
Méthodes De Synthèse
2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine can be synthesized using a variety of methods, including the reaction of 2-methylpropan-1-amine with quinoxaline-6-carboxaldehyde in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of 2-methylpropan-1-amine with quinoxaline-6-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide.
Propriétés
IUPAC Name |
2-methyl-N-(quinoxalin-6-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10(2)8-14-9-11-3-4-12-13(7-11)16-6-5-15-12/h3-7,10,14H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNHLQCQIZLKOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC2=NC=CN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Chloro-2-methoxyphenyl)sulfonyl-ethylamino]-2-methylpropanoic acid](/img/structure/B7568164.png)
![3-[Ethyl-(4-ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7568173.png)
![3-[(3-Chloro-4-methoxyphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7568174.png)

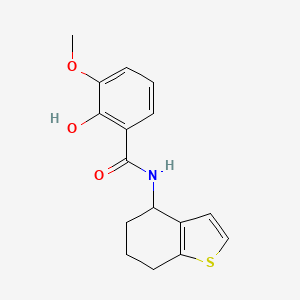
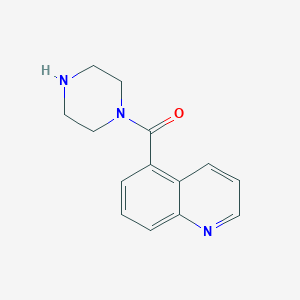
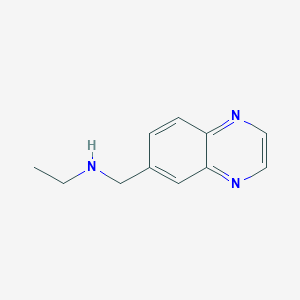

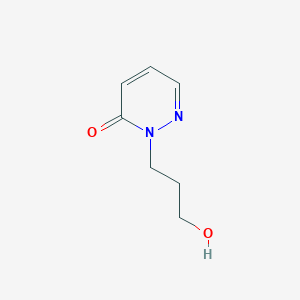
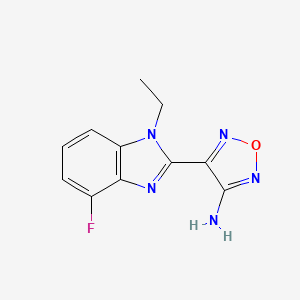
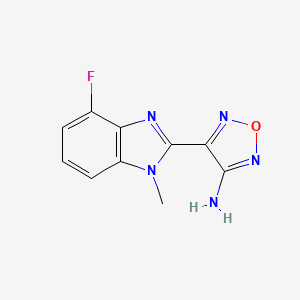
![2-[(5-Bromothiophen-2-yl)methyl]pyridazin-3-one](/img/structure/B7568214.png)
